molecular formula C11H11F3N2O3 B7720733 N1-(2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

N1-(2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

カタログ番号 B7720733
分子量: 276.21 g/mol
InChIキー: BRQDVQVZHRQWJZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned contains a trifluoromethyl group (−CF 3), which is known to confer increased stability and lipophilicity in addition to its high electronegativity . Trifluoromethyl groups are becoming more and more important in both agrochemical research and pharmaceutical chemistry .


Synthesis Analysis

While specific synthesis methods for “N1-(2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide” were not found, trifluoromethyl groups are often introduced into molecules through methods such as trifluoromethylation of carbon-centered radical intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by the presence of the trifluoromethyl and hydroxyethyl groups. The trifluoromethyl group is known to increase stability and lipophilicity .

作用機序

HET0016 works by inhibiting the activity of the enzyme CYP4A, which is responsible for the production of 20-HETE. By inhibiting this enzyme, HET0016 reduces the levels of 20-HETE in the body, leading to a decrease in vasoconstriction and an increase in blood flow. The exact mechanism of action of HET0016 is still being studied, but it is believed to involve the binding of the compound to the heme group of the CYP4A enzyme.
Biochemical and Physiological Effects
In addition to its effects on blood pressure and blood flow, HET0016 has been shown to have other biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells, suggesting that it may have potential as an anticancer agent. HET0016 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in animal models of inflammation.

実験室実験の利点と制限

HET0016 has several advantages as a research tool. The compound is relatively easy to synthesize and has been well-characterized in the literature. It has also been shown to be effective in several animal models of disease, making it a promising candidate for further research. However, there are also some limitations to the use of HET0016 in lab experiments. The compound is relatively unstable and can degrade over time, making it difficult to work with. It also has a relatively short half-life in the body, which may limit its effectiveness in some applications.

将来の方向性

There are several areas of future research that could be pursued with HET0016. One area of interest is the potential use of the compound as an anticancer agent. Further studies are needed to determine the mechanisms by which HET0016 inhibits cancer cell proliferation and whether it could be effective in human cancer patients. Another area of interest is the potential use of HET0016 in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Finally, further studies are needed to determine the optimal dosing and administration of HET0016 in order to maximize its therapeutic potential.

合成法

The synthesis of HET0016 involves several steps, including the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl oxalyl chloride to form the intermediate compound 3-(trifluoromethyl)phenylglyoxylic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride and sodium hydroxide to form HET0016. The synthesis process is relatively straightforward and has been well-established in the literature.

科学的研究の応用

HET0016 has been extensively studied for its potential therapeutic applications, particularly in the area of cardiovascular disease. The compound has been shown to inhibit the activity of 20-HETE, a potent vasoconstrictor that is involved in the regulation of blood pressure and blood flow. Inhibition of 20-HETE has been shown to have beneficial effects in several animal models of cardiovascular disease, including hypertension, stroke, and myocardial infarction.

特性

IUPAC Name

N-(2-hydroxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c12-11(13,14)7-2-1-3-8(6-7)16-10(19)9(18)15-4-5-17/h1-3,6,17H,4-5H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQDVQVZHRQWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。